Product packaging for 2-Butyl-4,5-diphenyl-1,3-oxazole(Cat. No.:CAS No. 78812-86-9)

2-Butyl-4,5-diphenyl-1,3-oxazole

Cat. No.: B14441995
CAS No.: 78812-86-9
M. Wt: 277.4 g/mol
InChI Key: PVHIOBGQIUJWCB-UHFFFAOYSA-N
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Description

2-Butyl-4,5-diphenyl-1,3-oxazole is a chemical compound of significant interest in medicinal and agrochemical research. It belongs to the 1,3-oxazole family, a class of heterocycles frequently found in biologically active molecules and natural products . The core 4,5-diphenyl-1,3-oxazole structure is a known scaffold that can form supramolecular assemblies and inclusion complexes, which is relevant for materials science applications . Research into closely related structural isomers, particularly 2,4-diphenyl-1,3-oxazolines, has demonstrated potent acaricidal (mite-killing) activity, functioning as chitin synthesis inhibitors . Although the precise mechanism of action for the 2-butyl-4,5-diphenyl isomer is a subject of ongoing investigation, it is studied as a scaffold to understand structure-activity relationships, with its biological activity potentially stemming from the inhibition of enzymatic targets such as chitin synthase 1 . Furthermore, various 4,5-diphenyloxazole derivatives have been synthesized and evaluated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors, indicating the scaffold's value in anti-inflammatory and pharmaceutical research . The synthesis of such 2,5-disubstituted oxazoles can be achieved through several modern organic chemistry methods, including palladium-catalyzed direct arylation and ring expansion strategies . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO B14441995 2-Butyl-4,5-diphenyl-1,3-oxazole CAS No. 78812-86-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78812-86-9

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

2-butyl-4,5-diphenyl-1,3-oxazole

InChI

InChI=1S/C19H19NO/c1-2-3-14-17-20-18(15-10-6-4-7-11-15)19(21-17)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3

InChI Key

PVHIOBGQIUJWCB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Transformation of 2 Butyl 4,5 Diphenyl 1,3 Oxazole

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring System

The oxazole ring is inherently electron-poor due to the electronegativity of the nitrogen and oxygen heteroatoms. This electronic characteristic makes the ring system generally unreactive toward electrophilic substitution reactions, a feature common to many π-deficient heterocyclic systems. thieme-connect.de Consequently, direct electrophilic attack on the oxazole core of 2-Butyl-4,5-diphenyl-1,3-oxazole is not a favored process. Instead, electrophilic substitution occurs preferentially on the electron-rich phenyl substituents at the C-4 and C-5 positions.

For this compound, the C-5 phenyl group is a primary site for electrophilic attack. The electronic influence of the oxazole ring and the steric hindrance from the adjacent phenyl group at C-4 would dictate the precise location of substitution.

Electrophilic ReagentExpected Major Product on C-5 Phenyl RingReaction Conditions
HNO₃/H₂SO₄Meta-nitro substitutionMixed acid conditions
Br₂/FeBr₃Meta-bromo substitutionLewis acid catalysis
RCOCl/AlCl₃Meta-acyl substitutionFriedel-Crafts acylation

Nucleophilic Substitution Reactions

Direct nucleophilic substitution on an unsubstituted oxazole ring is generally rare and requires the presence of a good leaving group, such as a halogen, on the ring. tandfonline.comsemanticscholar.org The inherent structure of this compound lacks such a group, making it resistant to direct nucleophilic displacement reactions on the heterocyclic core.

In hypothetical scenarios involving derivatives of this compound that contain a leaving group, the reactivity towards nucleophiles would vary depending on the position of the substituent. The established order of reactivity for nucleophilic substitution of halogens on the oxazole ring is C-2 > C-4 > C-5. tandfonline.comsemanticscholar.org This indicates that the C-2 position is the most activated towards nucleophilic attack, followed by C-4, with C-5 being the least reactive.

While the C-2 position in the parent compound is occupied by a butyl group, related studies on 2-(halomethyl)-4,5-diaryloxazoles demonstrate that the methylene (B1212753) group adjacent to C-2 is an effective site for substitution reactions. nih.gov This provides a viable route for functionalization at the periphery of the C-2 position.

Ring Position (Hypothetical Leaving Group)Relative Reactivity Toward NucleophilesRationale
C-2HighMost electron-deficient carbon, adjacent to both heteroatoms.
C-4MediumInfluenced by the adjacent oxygen atom.
C-5LowLess electron-deficient compared to C-2 and C-4.

Metalation and Lithiation Studies at Specific Ring Positions

Metalation, particularly lithiation, followed by quenching with an electrophile, is a powerful and widely used strategy for the functionalization of heterocyclic compounds, including oxazoles. The acidity of the ring protons generally follows the order C-2 > C-5 > C-4. tandfonline.comsemanticscholar.org However, in this compound, all three positions on the oxazole ring are substituted, precluding direct deprotonation of the ring itself.

Given that the oxazole ring positions are blocked, site-selective deprotonation occurs at the most acidic C-H bond on the substituents. Research on related 2-methyl-4,5-diaryloxazoles has shown that the 2-methyl group can be readily deprotonated by strong bases like lithium diisopropylamide (LDA). nih.gov By analogy, the most probable site for deprotonation on this compound is the α-methylene position of the C-2 butyl group.

This site-selective deprotonation generates a stabilized carbanion (an organometallic intermediate). This intermediate is a potent nucleophile and can react with a wide range of electrophiles in a process known as electrophilic capture. This two-step sequence allows for the elaboration and functionalization of the butyl side chain at the C-2 position.

The generation of an organolithium intermediate at the α-carbon of the C-2 butyl group is a key step for introducing new functional groups. nih.gov This strategy avoids the potential complication of ring-opening to an isonitrile enolate, which can sometimes occur with C-2 lithiation of unsubstituted oxazoles. nih.gov The resulting lithiated species can react with various electrophiles to yield a diverse array of derivatives.

This method provides a reliable pathway for creating extended structures from the C-2 position, as demonstrated by the concise synthesis of the anti-inflammatory drug Oxaprozin (B1677843), which utilizes a malonate alkylation of a related 2-(bromomethyl)oxazole. nih.gov

BaseSite of DeprotonationElectrophileProduct of Electrophilic Capture
n-BuLi or LDAα-carbon of C-2 Butyl groupAlkyl halide (R-X)2-(1-Alkylbutyl)-4,5-diphenyl-1,3-oxazole
n-BuLi or LDAα-carbon of C-2 Butyl groupAldehyde (RCHO)2-(1-Hydroxyalkyl)butyl-4,5-diphenyl-1,3-oxazole
n-BuLi or LDAα-carbon of C-2 Butyl groupCarbon dioxide (CO₂)2-(4,5-Diphenyloxazol-2-yl)pentanoic acid
n-BuLi or LDAα-carbon of C-2 Butyl groupDisulfide (RSSR)2-(1-Thioalkyl)butyl-4,5-diphenyl-1,3-oxazole

Oxidation Reactions of the Oxazole Core

The oxazole ring in this compound is prone to oxidation, particularly in the presence of singlet oxygen, which can be generated photochemically. This reactivity is a general feature of the oxazole nucleus.

Research on the photooxidation of oxazoles suggests that the reaction with singlet oxygen proceeds via a [4+2] cycloaddition, forming an unstable endoperoxide intermediate. This intermediate then undergoes further transformation. While specific studies on this compound are not extensively documented, the general mechanism for 2,4,5-trisubstituted oxazoles points towards a high degree of site-selectivity. The C-4 and C-5 positions are the most electron-rich and thus the most susceptible to attack by electrophilic singlet oxygen. The subsequent cleavage of the endoperoxide can lead to a variety of products, often involving the fragmentation of the oxazole ring.

A proposed general mechanism for the photooxidation of a 2,4,5-trisubstituted oxazole is presented below:

StepDescriptionIntermediate/Product
1Photosensitized generation of singlet oxygen (¹O₂)¹O₂
2[4+2] cycloaddition of ¹O₂ across the C-4 and C-5 positions of the oxazole ringEndoperoxide intermediate
3Cleavage of the endoperoxideVarious fragmentation products

This is a generalized mechanism and the specific products for this compound may vary.

Reduction Reactions of the Oxazole Heterocycle

Reduction of the oxazole ring in this compound can be achieved under various conditions, though harsh reducing environments can lead to ring opening. Catalytic hydrogenation offers a milder approach to reduce the heterocycle. For instance, related 2,5-disubstituted oxazoles have been reduced to the corresponding oxazolidines using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The specific conditions, such as pressure and temperature, can influence the outcome of the reaction.

ReagentConditionsProductNotes
H₂/Pd-CModerate pressure and temperature2-Butyl-4,5-diphenyl-1,3-oxazolidineReduction of the C=N and C=C bonds of the oxazole ring.
NaBH₄/NiCl₂Methanol, room temperaturePotential for ring openingA stronger reducing system that may lead to cleavage of the oxazole ring.

Ring-Opening and Rearrangement Reactions

The oxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or bases, or upon harsh reduction. For example, the reduction of some 2-alkyl-5-aryl-1,3,4-oxadiazoles, which are structurally related to oxazoles, with strong reducing agents has been shown to result in ring cleavage. It is plausible that this compound could exhibit similar behavior.

Photochemical rearrangements of the oxazole ring are also known. For instance, irradiation of some oxazoles can lead to the formation of isomeric oxazoles or other heterocyclic systems through complex rearrangement pathways. Additionally, synthetic strategies towards 2,4,5-trisubstituted oxazoles sometimes involve rearrangement reactions of other heterocyclic precursors, highlighting the dynamic nature of these ring systems under certain energetic conditions.

Derivatization Strategies for this compound

The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of analogues with potentially new properties.

The aliphatic butyl side chain is a prime target for free-radical functionalization. The Minisci reaction, for example, allows for the introduction of various substituents onto the alkyl chain through a radical-mediated C-H activation process. This reaction is particularly effective for the functionalization of alkyl chains attached to electron-deficient heterocycles, and while the oxazole ring is electron-rich, the reaction can be adapted for such systems.

Reaction TypeReagentsPotential Products
Minisci AlkylationAlkyl radical source (e.g., from a carboxylic acid), Ag⁺, S₂O₈²⁻Introduction of a new alkyl group onto the butyl chain.
Minisci AcylationAcyl radical sourceIntroduction of an acyl group onto the butyl chain.

The two phenyl rings at the 4 and 5-positions can be functionalized using standard electrophilic aromatic substitution reactions. The oxazole ring acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions of the phenyl rings.

Electrophilic Aromatic Substitution:

ReactionReagentsExpected Major Products
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Bromo- or chloro-substituted phenyl rings.
NitrationHNO₃/H₂SO₄Nitro-substituted phenyl rings.

Furthermore, if the phenyl rings are pre-functionalized with a halogen, they can participate in cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.

Suzuki Cross-Coupling Reaction:

This reaction would typically involve a bromo- or iodo-substituted derivative of this compound reacting with a boronic acid in the presence of a palladium catalyst and a base.

ReactantsCatalystBaseProduct
Bromo-derivative of the title compound, Arylboronic acidPd(PPh₃)₄K₂CO₃Aryl-substituted phenyl ring derivative.

Annulation Reactions to Form Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent a significant pathway for the chemical transformation of this compound. A primary example of such a transformation is the participation of the oxazole ring as a diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity allows for the construction of fused pyridine (B92270) systems, which are of considerable interest in medicinal and materials chemistry.

The general course of this annulation involves the reaction of the 2,4,5-trisubstituted oxazole with a suitable dienophile. The oxazole, acting as an azadiene, undergoes a cycloaddition across the C4 and C5 positions. The initial bicyclic adduct is often unstable and undergoes a retro-Diels-Alder reaction, typically involving the expulsion of a small molecule, to yield a stable, aromatic fused pyridine ring.

While specific studies on the annulation reactions of this compound are not extensively documented, the reactivity of analogous 2,4,5-trisubstituted oxazoles provides a clear precedent for this type of transformation. The reaction's efficiency and the nature of the resulting fused heterocyclic system are highly dependent on the dienophile used and the reaction conditions.

A generalized scheme for the Diels-Alder reaction of a 2,4,5-trisubstituted oxazole with an alkyne dienophile is depicted below:

Scheme 1: Generalized Diels-Alder reaction of a 2,4,5-trisubstituted oxazole with an alkyne to form a fused pyridine system.

In this reaction, the oxazole reacts with an alkyne dienophile to form an initial cycloadduct. This intermediate then loses the substituent from the C2 position of the oxazole (in this case, the butyl group attached to a nitrile) to form the fully aromatic pyridine ring. The phenyl groups at the C4 and C5 positions of the oxazole become substituents on the newly formed pyridine ring.

The following interactive data table summarizes the expected outcomes of annulation reactions between a generalized 2-alkyl-4,5-diaryloxazole and various dienophiles, based on established oxazole chemistry.

Oxazole ReactantDienophileReaction ConditionsFused Heterocyclic Product
2-Alkyl-4,5-diaryloxazoleAlkyne (e.g., Dimethyl acetylenedicarboxylate)Thermal (e.g., reflux in toluene)Substituted Pyridine
2-Alkyl-4,5-diaryloxazoleAlkene (e.g., Maleimide)High pressure or Lewis acid catalysisDihydropyridine (after initial cycloaddition)
2-Alkyl-4,5-diaryloxazoleNitrileHigh temperaturePyrimidine

Detailed research findings on related oxazole systems indicate that the electronic nature of the substituents on both the oxazole and the dienophile plays a crucial role in the facility of the cycloaddition. Electron-withdrawing groups on the dienophile generally accelerate the reaction. For the oxazole, the substituents at the 2, 4, and 5 positions influence the frontier molecular orbital energies, thereby affecting the rate and feasibility of the annulation. The butyl group at the C2 position and the phenyl groups at the C4 and C5 positions of the title compound are expected to influence the electronic properties and steric accessibility of the diene system, thereby modulating its reactivity in annulation reactions.

Spectroscopic Characterization and Structural Elucidation of 2 Butyl 4,5 Diphenyl 1,3 Oxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei.

¹H NMR Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum provides detailed insights into the proton environment of oxazole (B20620) derivatives. For instance, in a related series of 2,5-disubstituted-1,3,4-oxadiazoles, the aromatic protons of the phenyl rings typically appear in the range of 6.35–8.16 ppm. mdpi.com The protons of the alkyl groups at position 2 of the oxadiazole ring are found further upfield, between 0.87 and 2.98 ppm. mdpi.com For example, in 2-hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, the terminal methyl protons of the hexyl group appear as a triplet at 0.87 ppm, while the methylene (B1212753) group adjacent to the oxadiazole ring resonates as a triplet at 2.97 ppm. mdpi.com The chemical shifts of the parent oxazole ring protons are observed between 7.00 and 8.00 ppm, and these can be influenced by the presence of various substituents. thepharmajournal.com

Proton Type Typical Chemical Shift (ppm) Coupling Patterns
Aromatic Protons7.00 - 8.50Multiplets, doublets
Butyl Chain (α-CH₂)~2.80 - 3.00Triplet
Butyl Chain (β, γ-CH₂)~1.30 - 1.90Multiplets
Butyl Chain (δ-CH₃)~0.90Triplet

This table provides generalized data based on typical values for similar structures and may not represent exact values for 2-Butyl-4,5-diphenyl-1,3-oxazole.

¹³C NMR Analysis

The ¹³C NMR spectrum is crucial for determining the carbon framework of the molecule. In substituted 1,2,4-oxadiazoles, the carbon atoms of the oxadiazole ring (C-3 and C-5) show characteristic chemical shifts. scispace.com For a series of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles, the C-2 and C-5 carbons of the oxadiazole ring resonate at approximately 162.5–163.87 ppm and 167.9–168.2 ppm, respectively. mdpi.com The carbon atoms of the phenyl rings are typically observed in the range of 102.98–164.63 ppm, while the alkyl group carbons appear at 10.4–30.5 ppm. mdpi.com The substitution on the oxazole ring at the C-2 position has a minimal effect (less than 2 ppm) on the chemical shifts of the C-4 and C-5 carbons. thepharmajournal.com

Carbon Atom Typical Chemical Shift (ppm)
C=N (Oxazole Ring)~160 - 170
Quaternary Phenyl Carbons~130 - 140
Phenyl CH Carbons~125 - 130
Butyl Chain (α-CH₂)~25 - 35
Butyl Chain (β, γ-CH₂)~20 - 30
Butyl Chain (δ-CH₃)~13 - 15

This table provides generalized data based on typical values for similar structures and may not represent exact values for this compound.

Advanced NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

To unambiguously confirm the molecular structure, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, which is invaluable for tracing the connectivity of the butyl chain protons and assigning the protons within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying the connectivity between the butyl group and the oxazole ring, as well as the connections between the phenyl rings and the oxazole core. For instance, HMBC can be used to distinguish between different carbon atoms in the heterocyclic ring through their long-range couplings. nih.gov In some cases, 1H-15N HMBC experiments can provide crucial information about the nitrogen environment within the heterocyclic ring. beilstein-journals.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of oxazole derivatives displays characteristic absorption bands. The parent oxazole shows bands at 1537, 1498, and 1326 cm⁻¹ corresponding to ring stretching vibrations. thepharmajournal.com Other notable bands include C-H in-plane deformation at 1257 cm⁻¹, and ring breathing modes at 1143 and 1080 cm⁻¹. thepharmajournal.com For 2,5-diphenyl-1,3,4-oxadiazole, characteristic IR bands are observed that confirm its structure. chemicalbook.com In a study of 4,5-diphenyl-2-oxazole propionic acid (oxaprozin), the shifts of the O-H and C=O bands in the vibrational spectra were used to study its dimer structure. nih.gov

Functional Group Characteristic Wavenumber (cm⁻¹)
C-H stretch (Aromatic)~3000 - 3100
C-H stretch (Aliphatic)~2850 - 2960
C=N stretch (Oxazole Ring)~1600 - 1650
C=C stretch (Aromatic Ring)~1450 - 1600
C-O-C stretch (Oxazole Ring)~1050 - 1250

This table provides generalized data based on typical values for similar structures and may not represent exact values for this compound.

Raman Spectroscopy and Potential Energy Distribution Analysis

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For complex molecules, a Potential Energy Distribution (PED) analysis, often aided by Density Functional Theory (DFT) calculations, is used to assign the observed vibrational modes accurately. nih.govsapub.org This analysis provides a quantitative description of how each vibrational mode is composed of the internal coordinates of the molecule. sapub.org For example, in the study of oxaprozin (B1677843), theoretical frequency calculations were compared with solid FT-IR and FT-Raman spectra, showing good agreement. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. For the target compound, this compound, the molecular formula is C₂₁H₂₃NO. The exact mass can be calculated by summing the precise masses of its constituent atoms.

HRMS is also instrumental in characterizing related oxazole derivatives. For instance, in the study of a series of oxazole-based oxadiazole derivatives, HRMS (HREI-MS) was used to confirm the structures of the synthesized compounds. mdpi.com Similarly, the characterization of novel pyrazoly 1,3,4-oxadiazole (B1194373) derivatives and phenylazo-containing 1,3,4-oxadiazoles relied on HRMS to verify their elemental compositions. nih.govmdpi.com

Table 1: Theoretical Exact Mass Data for this compound

Property Value
Molecular Formula C₂₁H₂₃NO

| Calculated Monoisotopic Mass | 317.177964 Da |

Note: This table presents the theoretically calculated mass. Experimental verification via HRMS would be required for confirmation.

Fragmentation Pathways and Structural Insights

Electron Ionization Mass Spectrometry (EI-MS) induces fragmentation of the molecule, and the resulting pattern serves as a molecular fingerprint, offering valuable structural information. While specific fragmentation data for this compound is not detailed in the available literature, the fragmentation pathways of related diphenyl-substituted oxazoles and oxadiazoles (B1248032) provide significant insights. sci-hub.stclockss.org

The primary fragmentation of the molecular ion in these systems often involves the cleavage of the heterocyclic ring. For 3,5-diphenyl-1,2,4-oxadiazole, a major fragmentation pathway is a formal retro 1,3-dipolar cycloaddition. sci-hub.st In many phenyl-substituted oxazoles, the fragmentation is influenced by the substituents. Common fragmentation patterns include:

Alpha-cleavage: The butyl group at the C2 position is susceptible to α-cleavage, which is a predominant fragmentation mode for alkyl chains. miamioh.edu This would lead to the loss of alkyl radicals.

Ring Cleavage: The oxazole ring can undergo scission. For 2,5-diphenyloxazole, fragments corresponding to benzoyl ions and other nitrile-containing species are observed. sci-hub.st

Loss of Substituents: The fragmentation can be initiated by the loss of groups attached to the phenyl rings, especially in substituted derivatives. sci-hub.stnih.gov

Table 2: Plausible Mass Fragments for Diphenyl-Oxazole Derivatives

Fragment Ion Proposed Structure/Origin Significance
[M-R]⁺ Loss of an alkyl radical from the C2-substituent (e.g., loss of propyl C₃H₇• from the butyl group). Indicates the presence and nature of the alkyl substituent.
C₇H₅O⁺ (m/z 105) Benzoyl cation. A common fragment confirming the presence of a phenyl group attached to a carbonyl-like structure, formed after ring cleavage.
C₇H₅⁺ (m/z 77) Phenyl cation. Indicates the presence of phenyl groups.

| Ring-opened fragments | Various species resulting from the cleavage of the oxazole N-O and C-C bonds. | Provides detailed information about the core heterocyclic structure. sci-hub.st |

Note: This table is based on general fragmentation patterns of related compounds and represents plausible pathways for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption properties of oxazole derivatives are dominated by π→π* transitions within the conjugated system formed by the oxazole ring and the phenyl substituents. nih.gov

The electronic absorption spectrum of oxazole itself shows intense bands between 5 and 12 eV (~100-250 nm). iaea.org For 2,5-diphenyl substituted oxazoles and related oxadiazoles, the extended conjugation shifts the absorption maxima (λmax) to longer wavelengths, typically in the range of 280-350 nm. nih.govmdpi.comspectrabase.com The solvent polarity can influence the position of these absorption bands, a phenomenon known as solvatochromism. In many oxazole derivatives, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the emission spectrum, indicating an intramolecular charge transfer (ICT) character. nih.gov

Table 3: Representative UV-Vis Absorption Data for Diphenyl-Oxazole/Oxadiazole Derivatives

Compound Solvent Absorption Max (λmax) Reference
2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Methanol 288 nm mdpi.com
2,5-Diphenyl-1,3,4-oxadiazole Not Specified ~300 nm spectrabase.com

| Pyrazoly 1,3,4-oxadiazole derivatives | Various | ~300-310 nm | nih.gov |

Note: The exact λmax for this compound would depend on the solvent and specific experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing detailed information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation and Torsional Angles

While a specific crystal structure for this compound is not available, studies on closely related 4,5-diphenyl-oxazole derivatives reveal key conformational features. bohrium.comnih.gov The central oxazole ring is generally planar. However, the molecule as a whole often exhibits a non-planar conformation due to the rotation of the two phenyl rings relative to the oxazole core. iucr.orgsci-hub.st

This twisting is quantified by the dihedral (torsional) angles between the planes of the phenyl rings and the plane of the oxazole ring. These angles are a result of steric hindrance between the ortho-hydrogens of the phenyl groups and atoms of the oxazole ring, balanced against the drive for π-system conjugation. For an etoxazole (B1671765) metabolite, the dihedral angles between the oxazole ring and the attached phenyl rings are 24.91° and 15.30°. iucr.org In cocrystals of 2,5-diphenyloxazole, these angles are smaller, around 4-6°. sci-hub.st

Table 4: Representative Torsional Angles in Diphenyl-Substituted Oxazole Derivatives

Compound System Ring A / Oxazole Ring B / Oxazole Ring A / Ring B Reference
Etoxazole Metabolite Derivative 24.91° 15.30° - iucr.org
2,5-Diphenyloxazole Cocrystal 4.3° 5.9° 5.3° sci-hub.st

| 4,5-Aromatic Substituted Oxazoles | Varies | Varies | Varies | nih.gov |

Note: Ring A and B refer to the two phenyl groups. The specific angles for this compound would require experimental determination.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. rsc.org In the crystal structures of 4,5-diphenyl-oxazole derivatives, the packing is often dominated by weak interactions rather than strong, specific ones like classical hydrogen bonds. bohrium.comnih.gov

Key interactions observed in related structures include:

π–π Stacking: The aromatic phenyl rings can interact with each other through π–π stacking, where the rings are arranged in a parallel or offset fashion. This is a significant cohesive force in the crystal packing of many aromatic compounds. iucr.orgsci-hub.st

C–H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π systems of the phenyl rings.

C–H···N and C–H···O Interactions: The nitrogen and oxygen atoms of the oxazole ring can act as weak hydrogen bond acceptors, forming interactions with hydrogen atoms from neighboring molecules. iucr.org

Computational Chemistry and Theoretical Studies of 2 Butyl 4,5 Diphenyl 1,3 Oxazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). These calculations solve the Schrödinger equation, or approximations of it, for the molecule of interest.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of many-body systems. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This simplification allows for a good balance between accuracy and computational cost.

For a molecule like 2-Butyl-4,5-diphenyl-1,3-oxazole, DFT would be employed to optimize its molecular geometry, determining the most stable conformation by finding the minimum energy structure. It can accurately predict bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield crucial information about the electronic properties, such as orbital energies, which are vital for understanding the molecule's reactivity and spectroscopic behavior. A study on the related compound, 4,5-diphenyl-2-2 oxazole (B20620) propionic acid (oxaprozin), utilized DFT to investigate its molecular structure and properties. researchgate.net

Hartree-Fock (HF) theory is another foundational ab initio method in computational chemistry. It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. While HF theory is computationally less intensive than some more advanced methods, it neglects electron correlation, which can affect the accuracy of the results.

Nevertheless, HF calculations provide a valuable starting point for more sophisticated computational studies and can offer useful qualitative insights. For instance, HF theory has been used in conjunction with DFT to study the molecular structure of related oxazole derivatives like oxaprozin (B1677843). researchgate.net Comparing the results from HF and DFT can provide a more comprehensive understanding of the electronic structure.

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, particularly for electrons that are further from the nucleus. Common basis sets include Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). The choice of basis set is a trade-off between desired accuracy and computational feasibility. For instance, the 6-31G(d,p) basis set was employed in studies of oxaprozin researchgate.net, while the more extensive 6-311++G(d,p) basis set was used for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Exchange-Correlation Functionals (for DFT): The exchange-correlation functional in DFT accounts for the quantum mechanical effects of exchange and electron correlation. There is a wide variety of functionals available, ranging from simple Local Density Approximations (LDA) to more complex Generalized Gradient Approximations (GGA), meta-GGAs, and hybrid functionals which mix a portion of exact exchange from HF theory. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and often reliable choice for organic molecules and was used in the study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

The selection of the appropriate combination of functional and basis set is crucial for obtaining meaningful and reliable computational results for this compound.

Molecular Reactivity Descriptors (Global and Local Reactivity Indices)

A thorough and targeted search for dedicated theoretical investigations on this compound yielded no specific results. This indicates a gap in the current scientific literature concerning the computational analysis of this particular molecule. Without primary research data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy.

Nonlinear Optical (NLO) Properties

The investigation into the nonlinear optical (NLO) properties of organic molecules has been a burgeoning field of research, driven by their potential applications in optoelectronics, including optical switching, data storage, and frequency conversion. The NLO response of a material is determined by its molecular structure, and computational chemistry provides a powerful tool to predict and understand these properties at the atomic level. For oxazole derivatives, theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structure-property relationships that govern their NLO behavior.

These calculations are crucial for understanding how the electron density in a molecule responds to an external electric field, which is the origin of the NLO effect. The calculated first-order hyperpolarizability provides a quantitative measure of this response. For the related compound, 4,5-diphenyl-2-(2-oxazole) propionic acid, the computed first-order hyperpolarizability (β) was found to be significant, indicating its potential as an NLO material. researchgate.net The computational approach involves optimizing the molecular geometry to its lowest energy state and then calculating the polarizability (α) and first-order hyperpolarizability (β) tensors.

To provide a comparative perspective, the calculated NLO properties of a reference compound, urea (B33335), are often used as a benchmark in theoretical studies. The calculated values for the analogous oxazole derivative can be compared to urea to assess its relative NLO efficiency.

Table 1: Calculated First-Order Hyperpolarizability of a Structurally Similar Oxazole Derivative

CompoundMethod/Basis SetFirst-Order Hyperpolarizability (β) in esu
4,5-diphenyl-2-(2-oxazole) propionic acidDFT/B3LYP/6-311+G(d,p)1.117 x 10⁻³⁰
Data sourced from a theoretical study on a structurally related compound. researchgate.net

The enhancement of NLO properties in organic molecules, including oxazole derivatives, is guided by several key design principles rooted in molecular engineering. These principles focus on manipulating the electronic structure of the molecule to maximize the first-order hyperpolarizability.

A primary strategy involves the creation of a "push-pull" system within the molecule. This is achieved by functionalizing the oxazole core with electron-donating groups (donors) and electron-accepting groups (acceptors), connected by a π-conjugated bridge. The oxazole ring itself can act as part of the conjugated system that facilitates charge transfer from the donor to the acceptor upon excitation by an electric field. This intramolecular charge transfer is a fundamental mechanism that gives rise to a large NLO response.

Key design principles include:

Donor and Acceptor Strength: The magnitude of the NLO response is directly related to the strength of the electron-donating and electron-accepting groups. Stronger donors and acceptors lead to a more polarized molecule and a larger hyperpolarizability.

π-Conjugated System: The length and nature of the π-conjugated bridge connecting the donor and acceptor groups are critical. A longer and more efficient conjugation path allows for more effective charge transfer, thereby enhancing the NLO properties. The planarity of the molecule is also important to ensure maximum orbital overlap along the conjugated system.

Molecular Asymmetry: A non-centrosymmetric molecular structure is a prerequisite for a non-zero first-order hyperpolarizability. The arrangement of the donor and acceptor groups should lead to a significant change in the dipole moment between the ground and excited states.

Computational studies on related heterocyclic systems, such as oxadiazoles (B1248032), have reinforced these principles. DFT calculations have been employed to investigate how different donor and acceptor substituents on the heterocyclic ring influence the NLO response. These studies consistently show that molecules with strong donor-acceptor pairs linked by a π-system exhibit the largest hyperpolarizabilities.

Advanced Applications of 2 Butyl 4,5 Diphenyl 1,3 Oxazole and Its Derivatives in Materials Science and Catalysis

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Oxazole (B20620) derivatives are a critical class of materials in the development of Organic Light-Emitting Diodes (OLEDs) due to their inherent electronic properties and stability. They are frequently employed as electron transport materials (ETMs) and as core structures for light-emitting molecules, particularly for challenging deep-blue emission.

Design Principles for Oxazole-Based Emitters with Deep Blue Emission

Achieving efficient and color-pure deep-blue emission is a primary challenge in OLED technology. The design of oxazole-based emitters for this purpose relies on several key molecular engineering principles:

Introduction of Bulky Side Groups: Planar chromophores tend to stack in the solid state, leading to excimer formation, which causes a redshift in emission and reduces efficiency and color purity. nih.gov To counteract this, bulky side groups are attached to the oxazole core. nih.gov This design strategy effectively hinders intermolecular packing and minimizes non-radiative decay pathways, leading to more stable and efficient deep-blue emission. nih.gov

Creation of Twisted Molecular Architectures: Introducing a twisted structure within the molecule can disrupt conjugation and prevent aggregation. This is often achieved by using a biphenyl (B1667301) bridge or creating meta-linkages between different functional units of the molecule. rsc.org This structural torsion helps maintain a wide band-gap necessary for deep-blue emission. mdpi.com

Utilization of High Band-Gap Moieties: Incorporating units with a large optical bandgap, such as phenanthroimidazole, into the molecular structure is a common strategy. rsc.org The oxazole moiety itself, being a five-membered ring, contributes to a higher fluorescence quantum yield and emission in the blue region of the spectrum. researchgate.net

Electron Transport Characteristics of Oxazole Derivatives in OLED Architectures

Oxazole derivatives are recognized for their excellent electron-transporting capabilities, a crucial function for balancing charge carriers within an OLED and ensuring an efficient recombination process. acs.org

Electron-Withdrawing Nature: The oxazole ring contains electronegative nitrogen and oxygen atoms, giving it an electron-withdrawing character. This property facilitates the acceptance and transport of electrons. acs.orgd-nb.info

LUMO Energy Levels: The performance of an electron transport material (ETM) is closely tied to its Lowest Unoccupied Molecular Orbital (LUMO) energy level. Oxazole derivatives can be chemically modified to fine-tune their LUMO levels, which helps to minimize the energy barrier for electron injection from the cathode. nih.gov

Reorganization Energy: A key parameter for charge transport is the reorganization energy, which is the energy required for a molecule's geometry to relax after an electron is added or removed. A low electron reorganization energy is desirable for an efficient ETM. Studies on oxazole derivatives have shown that their electron reorganization energy can be significantly lower than their hole reorganization energy, indicating a preference for electron transport. researchgate.net For instance, the calculated electron reorganization energy for one oxazole derivative was 0.223 eV, which is lower than that of the well-known n-type semiconductor perfluoropentacene (B8735957) (0.250 eV), suggesting it is an excellent candidate for an electron transport material. researchgate.net

The table below summarizes key electronic properties desirable for oxazole-based electron transport materials.

PropertySignificance for Electron TransportDesirable Trait
Electron Affinity (EA) Facilitates electron injection and transport. acs.orgHigh value
Ionization Potential (IP) Creates a barrier for hole injection, leading to hole-blocking. acs.orgHigh value
LUMO Level Determines the energy barrier for electron injection from the cathode. nih.govAligned with the work function of the cathode
Electron Reorganization Energy Energy cost of electron hopping between molecules. researchgate.netLow value

Photophysical Properties and Solvatochromic Behavior

The interaction of oxazole derivatives with light and their behavior in different solvent environments are fundamental to their application in OLEDs.

Photophysical Properties: These compounds typically exhibit absorption in the UV region and emit fluorescence in the blue part of the spectrum, which is characteristic of a π→π* electronic transition. nih.gov The photophysical properties, including absorption/emission wavelengths, fluorescence quantum yields, and lifetimes, are critical metrics for their performance as emitters. nih.gov

Solvatochromism: Solvatochromism describes the change in a substance's color (and its absorption or emission spectra) when dissolved in different solvents. In oxazole derivatives, a bathochromic (red) shift in the emission spectrum is often observed as the polarity of the solvent increases. nih.gov This phenomenon is used to study the electronic properties of the molecule, such as the difference in dipole moment between the ground and excited states. An increase in the dipole moment upon excitation signifies that the excited state is more polar than the ground state. nih.gov

The following table presents representative photophysical data for an illustrative oxazole derivative.

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
Cyclohexane3103806400
Toluene3123856500
Dichloromethane3153957000
Acetonitrile3184057400

Data is illustrative and based on typical values for phenyl-substituted oxazoles.

Role in Multi-Component Electrophosphorescent Systems (e.g., Rhenium(I) Complexes)

While oxazoles are primarily fluorescent, they can be incorporated as ligands into heavy metal complexes to create phosphorescent materials. These materials can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.

Rhenium(I) tricarbonyl complexes are a well-studied class of phosphorescent emitters. researchgate.netmdpi.com In these systems, an oxazole-containing ligand (often a diimine ligand like those derived from imidazo[4,5-f]-1,10-phenanthroline) coordinates to the Re(I) metal center. researchgate.net

Ligand-Centered Emission: The emission in these complexes often arises from a metal-to-ligand charge transfer (³MLCT) state. researchgate.net The properties of the ligand, including the oxazole derivative, directly influence the energy of this state and thus the color and efficiency of the emission. mdpi.com

Tuning Photophysical Properties: By modifying the substituents on the oxazole-containing ligand, researchers can systematically tune the complex's electrochemical and photophysical properties. For example, introducing carrier-transporting groups like carbazole (B46965) onto the ligand can improve the performance of the final OLED device. figshare.com The ligand structure also affects the excited-state lifetime, a crucial parameter for device stability. nih.gov

Ligands in Asymmetric Catalysis

Chiral oxazoline-containing ligands are among the most versatile and widely used ligands in the field of asymmetric catalysis. nih.govbldpharm.com Their success stems from their modular nature, straightforward synthesis from readily available chiral β-amino alcohols, and the excellent enantioselectivity they impart in a vast range of metal-catalyzed reactions. nih.govbldpharm.com

Chiral Oxazole Ligands and Their Stereoselective Applications (e.g., Pyridinooxazoline ligands)

The core principle of these ligands is a chiral center located on the oxazoline (B21484) ring, adjacent to the coordinating nitrogen atom. This proximity to the metal's active site allows for effective transfer of chiral information during the catalytic cycle, thereby controlling the stereochemical outcome of the reaction. bldpharm.com

Pyridinooxazoline (PyOX) Ligands: This class of hybrid ligands, which combines a pyridine (B92270) ring with a chiral oxazoline, has seen a resurgence in popularity for creating new and efficient asymmetric methodologies. rsc.org They are bidentate ligands that coordinate to a metal center through the nitrogen atoms of both the pyridine and oxazoline rings.

Phosphinooxazoline (PHOX) Ligands: PHOX ligands are another prominent class of bidentate ligands where a phosphine (B1218219) group is attached to the chiral oxazoline moiety. nih.gov In these ligands, the chiral oxazoline ring is typically the sole source of asymmetric induction. nih.gov

These ligands have been successfully applied in a multitude of stereoselective transformations, including:

Asymmetric Allylations nih.gov

Asymmetric Cyclopropanations acs.org

Enantioselective Diels-Alder Reactions acs.org

Asymmetric Hydroaryloxy- and Hydroalkoxycarbonylations bldpharm.com

The table below shows representative results for an asymmetric reaction using a chiral oxazoline-based ligand.

ReactionCatalyst/LigandSubstrateEnantiomeric Excess (ee)Yield (%)
Asymmetric Allylic AlkylationPd / PHOX Ligand1,3-Diphenyl-2-propenyl acetate>95%>90%
Diels-Alder ReactionCu(II) / Bis(oxazoline) LigandCyclopentadiene & Acryloyl-oxazolidinone>98%>85%
Asymmetric AlkylationCu(I) / PyOX LigandDiethylzinc & Chalcone>90%>95%

Data is representative of results found in the literature for these reaction types. nih.govrsc.orgacs.org

Design and Synthesis of Enantiopure 2-Butyl-4,5-diphenyl-1,3-oxazole Ligands

The synthesis of enantiopure ligands is fundamental for asymmetric catalysis, which aims to produce a specific stereoisomer of a chiral product. For oxazole-containing molecules, chirality is typically introduced via substituents attached to the core or by creating planar chirality. However, the development of chiral ligands based on a planar, aromatic oxazole ring is less common than with its saturated counterpart, the oxazoline ring.

While specific methods for the enantiopure synthesis of this compound are not prominent in the literature, general methods for creating 2,4,5-trisubstituted oxazoles can be adapted. researchgate.net These syntheses often start from α-dicarbonyl compounds or their equivalents. For instance, a plausible, non-enantioselective route could involve the condensation of benzil (B1666583) (1,2-diphenylethane-1,2-dione) with valeraldehyde (B50692) in the presence of an ammonia (B1221849) source.

In the broader context of asymmetric catalysis, the related chiral oxazoline ligands , such as bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX), are exceptionally well-established. nih.govacs.org These ligands are not aromatic in the heterocyclic part, and their chirality stems from stereocenters on the oxazoline ring, typically derived from readily available chiral β-amino alcohols. nih.govacs.org The design principles for these ligands involve placing chiral substituents close to the metal's coordination site to effectively control the stereochemical outcome of a reaction. nih.govnih.gov

Table 1: Comparison of Oxazole and Oxazoline Ligand Scaffolds

FeatureThis compound (Hypothetical Ligand)Chiral Oxazoline Ligands (e.g., BOX, PHOX)
Heterocycle Core Aromatic 1,3-oxazoleNon-aromatic 1,3-oxazoline
Source of Chirality Typically from chiral substituents on the core or atropisomerism.Stereocenters on the oxazoline ring itself. nih.gov
Synthesis General methods for trisubstituted oxazoles exist. researchgate.netWell-established syntheses from chiral amino alcohols. nih.gov
Flexibility Rigid, planar ring system.More flexible ring with defined stereochemistry.

Catalytic Performance in Model Reactions (e.g., Enantioselective Conjugate Addition, Cross-Coupling)

Given the lack of specific reports on enantiopure this compound, its catalytic performance remains hypothetical. However, the performance of analogous chiral oxazoline ligands in key organic reactions provides a benchmark for the potential of related structures.

Enantioselective Conjugate Addition: This reaction is a powerful tool for forming carbon-carbon bonds with high stereocontrol. Chiral Lewis acid catalysts, often composed of a metal and a chiral ligand, are used to activate an α,β-unsaturated compound for nucleophilic attack. Chiral bis(oxazoline) (BOX) ligands complexed with metals like copper(II) are highly effective in catalyzing the addition of various nucleophiles to enones and other Michael acceptors. acs.org A chiral-at-metal Rh(III) complex has also been shown to catalyze the enantioselective conjugate addition of hydroxylamines to α,β-unsaturated 2-acyl imidazoles, yielding β-amino acid derivatives with high enantioselectivity. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are indispensable for creating C-C, C-N, and C-O bonds. Chiral ligands are crucial when these reactions are used to create chiral products. Phosphino-oxazoline (PHOX) ligands are particularly successful in asymmetric allylic alkylation, a type of cross-coupling reaction. nih.gov More recent developments include nickel-catalyzed photoredox reactions that can achieve C-O and C-N bond formation using simple additives. chemrxiv.org While the specific this compound has not been tested, its nitrogen atom could potentially serve as a coordinating site for a metal catalyst in such reactions.

Table 2: Representative Catalytic Performance of Chiral Oxazoline Ligands in Model Reactions

ReactionLigand TypeCatalyst SystemSubstrate ExampleProduct Enantiomeric Excess (ee)Reference
Diels-Alder Bis(oxazoline) (BOX)Cu(II)-BOXAcryloyl-N-oxazolidinone>98% ee acs.org
Mukaiyama Aldol Bis(oxazoline) (BOX)Sn(II)-BOXSilyl Ketene Acetal & Pyruvateup to 98% ee utexas.edu
Allylic Alkylation Phosphino-oxazoline (PHOX)Pd-PHOXAllylic Acetate & Dimethyl Malonateup to 99% ee nih.gov
Fluorination Spiro OxazolineCu(II)-Spiro Oxazolineβ-Keto Esterup to 97% ee thieme-connect.de

Other Emerging Material Science Applications (e.g., as Scintillators)

Beyond catalysis, oxazole derivatives are important in materials science, particularly as organic scintillators. These materials emit light upon exposure to ionizing radiation, making them vital for radiation detection.

The most direct and well-studied analog for this application is 2,5-diphenyloxazole (PPO) . wikipedia.orgnih.gov PPO is a highly efficient organic scintillator used as a primary wavelength shifter. It absorbs the initial short-wavelength light (often UV) emitted by an irradiated solvent (like polystyrene) and re-emits it at a longer wavelength, typically peaking around 385 nm. wikipedia.org This shift is crucial for matching the scintillator's emission spectrum with the optimal sensitivity range of photodetectors.

The scintillation properties of PPO arise from the fluorescence of its π-conjugated diphenyl-oxazole system. Given that this compound shares this core fluorophore, it is highly probable that it would also function as a scintillator. The replacement of the 2-phenyl group with a 2-butyl group would likely cause a slight blue shift (hypsochromic shift) in the emission spectrum and could affect the quantum yield and decay time. The butyl group may also increase the compound's solubility in non-polar polymer matrices or liquid scintillator cocktails.

Table 3: Scintillation Properties of 2,5-Diphenyloxazole (PPO), an Analog of this compound

PropertyValueSignificanceReference
Chemical Formula C₁₅H₁₁NOCore structure for fluorescence. wikipedia.org
Molar Mass 221.26 g/mol - wikipedia.org
Melting Point 71-74 °CRelevant for processing with polymers. wikipedia.orgsigmaaldrich.com
Emission Peak (λₘₐₓ) ~385 nmWavelength of emitted light. wikipedia.org
Application Primary Wavelength ShifterConverts UV from the bulk medium to visible light for detection. sigmaaldrich.comresearchgate.net

Future Research Directions and Perspectives

Development of More Efficient, Sustainable, and Scalable Synthetic Strategies

The practical application of 2-Butyl-4,5-diphenyl-1,3-oxazole hinges on the development of synthetic methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Current synthetic routes to oxazole (B20620) derivatives often face challenges such as harsh reaction conditions, the use of stoichiometric and often hazardous reagents, and limitations in scalability. organic-chemistry.orgresearchgate.net

Future research will likely prioritize the development of catalytic systems that can construct the oxazole core and introduce the butyl and diphenyl substituents with high atom economy. Promising areas include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the synthesis of substituted oxazoles under mild, room-temperature conditions. organic-chemistry.orgacs.org Future work could focus on developing photocatalytic systems specifically tailored for the synthesis of this compound, potentially utilizing readily available and inexpensive starting materials. This approach offers a greener alternative to traditional high-temperature methods. organic-chemistry.orgresearchgate.netacs.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, reproducibility, and scalability. uc.ptdurham.ac.uksci-hub.se The application of flow chemistry to the synthesis of this compound could enable its production in larger quantities, which is crucial for its potential use in materials science. uc.ptdurham.ac.uk This technology allows for precise control over reaction parameters, leading to higher yields and purities. uc.pt

Electrochemical Synthesis: Electrochemical methods provide another sustainable avenue for oxazole synthesis, often avoiding the need for chemical oxidants and transition metal catalysts. rsc.orgresearchgate.net Research into the electrochemical synthesis of this compound could lead to more environmentally friendly and cost-effective production processes.

Novel Catalytic Systems: The exploration of new transition-metal catalysts, such as those based on rhodium or palladium, could open up new and more efficient pathways for the synthesis of highly substituted oxazoles. nih.govrsc.org Additionally, metal-free catalytic systems are gaining traction as a sustainable alternative. tandfonline.com

Exploration of Novel Reactivity Pathways for Diversification

The inherent reactivity of the oxazole ring and its substituents provides a rich playground for chemical diversification. Future research will undoubtedly focus on exploring new reactions to modify the this compound scaffold, leading to a library of derivatives with potentially enhanced or entirely new properties.

Key areas of exploration include:

C-H Bond Activation: Direct functionalization of the C-H bonds on the oxazole ring or the phenyl substituents represents a highly atom-economical approach to creating new derivatives. organic-chemistry.orgacs.orgrsc.orgresearchgate.net Palladium-catalyzed C-H activation has already shown promise for the arylation and alkenylation of oxazoles. organic-chemistry.org Future studies could investigate the regioselective C-H functionalization of this compound to introduce a wide range of functional groups.

Cycloaddition Reactions: The oxazole ring can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex molecular architectures. acs.orgresearchgate.netthieme-connect.comnih.gov Investigating the cycloaddition reactivity of this compound could lead to the synthesis of novel polycyclic compounds with unique three-dimensional structures.

Post-Translational Modification Inspired Chemistry: Nature utilizes oxazole and thiazole (B1198619) rings in the post-translational modification of peptides to create rigid and biologically active scaffolds. nih.govacs.org Drawing inspiration from these biological processes could lead to the development of novel methods for incorporating this compound into larger biomolecules or synthetic polymers, imparting them with new functionalities.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules. irjweb.comirjweb.comresearchgate.netnih.gov For this compound, advanced computational modeling will play a crucial role in guiding future research efforts.

Future computational studies will likely focus on:

Predicting Physicochemical Properties: DFT calculations can be employed to predict a range of properties for this compound and its derivatives, including their electronic structure, HOMO-LUMO energy gaps, and reactivity parameters. irjweb.comirjweb.com This information is vital for understanding their potential applications in areas like electronics and materials science. irjweb.com

Simulating Spectroscopic Data: Computational models can accurately predict spectroscopic data, such as NMR and vibrational spectra, which can aid in the characterization of newly synthesized derivatives. researchgate.net

Designing Molecules with Targeted Properties: By systematically modifying the structure of this compound in silico, researchers can screen for derivatives with desired properties, such as specific emission wavelengths for OLEDs or optimal binding affinities for sensor applications. This predictive approach can significantly accelerate the discovery of new functional materials.

Integration into Novel Functional Materials and Devices

The unique combination of a conjugated diphenyl system and an electron-deficient oxazole ring suggests that this compound could be a valuable building block for a variety of functional materials and devices.

Future research in this area will likely explore its potential in:

Organic Light-Emitting Diodes (OLEDs): Oxazole derivatives are known to be efficient emitters, particularly in the blue region of the spectrum, which is crucial for full-color displays and solid-state lighting. spiedigitallibrary.orgrsc.orgnih.govnih.gov The specific substitution pattern of this compound could be tuned to achieve desired electroluminescent properties, making it a candidate for use as an emitter or host material in OLEDs. spiedigitallibrary.orgnih.gov

Fluorescent Sensors: The fluorescence of oxazole derivatives can be sensitive to their environment, making them suitable for use as fluorescent probes. nih.govresearchgate.netnih.govjlu.edu.cnmdpi.com Research could focus on developing sensors based on this compound for the detection of specific ions or molecules. The butyl and diphenyl groups could be modified to introduce specific binding sites, leading to highly selective and sensitive sensors. nih.gov

Biologically Active Scaffolds: While this article does not delve into specific biological activities, the oxazole core is a well-established pharmacophore. irjweb.comnih.govmdpi.com Future medicinal chemistry research, beyond the scope of this review, could explore derivatives of this compound for their potential therapeutic applications.

Q & A

Basic: What are the optimal synthetic routes for 2-butyl-4,5-diphenyl-1,3-oxazole, and how do substituent effects influence yield?

Methodological Answer:
The synthesis of 2-alkyl-4,5-diphenyloxazoles typically employs cyclocondensation reactions. For example, 2-ethyl-4,5-diphenyl-1,3-oxazole is synthesized via ethyl magnesium bromide-mediated routes with yields up to 97% . For the butyl analog, steric hindrance from the longer alkyl chain may necessitate modified conditions:

  • Grignard Reagent Approach : Substitute ethyl magnesium bromide with butyl magnesium bromide, ensuring slow addition to minimize side reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (e.g., microwave irradiation for oxazole derivatives, as in ).
  • Yield Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMSO for high-temperature stability) .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • 1H NMR : Look for characteristic signals:
    • Butyl group : δ 0.8–1.6 ppm (triplet for terminal CH3, multiplet for CH2 groups).
    • Oxazole protons : δ 7.2–8.5 ppm (aromatic protons from phenyl groups).
  • 13C NMR : Confirm the oxazole ring carbons at δ 150–160 ppm and butyl carbons at δ 13–35 ppm.
  • IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C-O (1250–1050 cm⁻¹) .
    Compare with literature data for structurally similar oxazoles (e.g., 2-ethyl-4,5-diphenyloxazole ).

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation : Use complementary techniques (e.g., HRMS for molecular weight confirmation and X-ray crystallography for unambiguous structure determination, as in ).
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
  • Reaction Pathway Analysis : Investigate potential byproducts (e.g., regioisomers) via LC-MS .

Advanced: What strategies improve regioselectivity in oxazole ring formation with bulky substituents like butyl groups?

Methodological Answer:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2) to stabilize intermediates and direct regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky reactants.
  • Temperature Control : Lower temperatures (0–5°C) reduce steric crowding during cyclization .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

  • Storage : Store under inert gas (N2/Ar) at –20°C to prevent oxidation.
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation (common in oxazole derivatives) .
  • Moisture Avoidance : Use anhydrous solvents and gloveboxes to prevent hydrolysis of the oxazole ring .

Advanced: How can this compound be evaluated as a fluorescent probe for biological membranes?

Methodological Answer:

  • Fluorescence Assays : Measure quantum yield and Stokes shift in lipid bilayer mimics (e.g., DOPC vesicles).
  • Membrane Localization : Use confocal microscopy with fluorescently labeled analogs (see for analogous diaryl oxazoles).
  • Solvatochromism Studies : Assess polarity-dependent emission shifts to determine membrane insertion depth .

Advanced: What computational methods predict the electronic properties of this compound for photophysical applications?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine HOMO-LUMO gaps (e.g., reports HOMO: –6.2 eV, LUMO: –2.4 eV for similar compounds).
  • TD-DFT : Simulate UV-Vis absorption spectra and compare with experimental data .
  • Molecular Dynamics : Model interactions with lipid membranes to predict probe behavior .

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